4-(4-{(1E)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple functional groups, including a triazole ring, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazole and oxadiazole rings, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, fluorobenzaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydrazine moiety.
Reduction: Reduction of the imine group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with metabolic pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(1E)-1-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
- 4-{4-[(1E)-1-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Uniqueness
The uniqueness of 4-{4-[(1E)-1-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H13FN8O |
---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
4-[4-[(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H13FN8O/c1-8(18-17-7-10-4-3-5-11(15)6-10)12-9(2)23(22-19-12)14-13(16)20-24-21-14/h3-7H,1-2H3,(H2,16,20)/b17-7+,18-8+ |
InChI Key |
LLYVNGBCLKJNPE-ZEELXFFVSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC(=CC=C3)F)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.